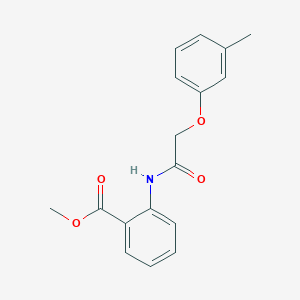

Methyl 2-(2-(m-tolyloxy)acetamido)benzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl 2-(2-(m-tolyloxy)acetamido)benzoate is a chemical compound with the molecular formula C17H17NO4 and a molecular weight of 299.32 g/mol . It is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2-(m-tolyloxy)acetamido)benzoate typically involves the reaction of m-tolyloxyacetic acid with methyl 2-aminobenzoate under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is stirred at room temperature for several hours to ensure complete conversion .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The reaction parameters such as temperature, pressure, and reaction time are optimized to maximize yield and purity. The product is then purified using techniques like recrystallization or chromatography .

Análisis De Reacciones Químicas

Oxidation Reactions

The sulfonic acid group at position 6 stabilizes the indoline ring but allows selective oxidation under controlled conditions. For example:

-

Ring Aromatization : Oxidation with potassium permanganate (KMnO₄) in acidic media converts the dihydroindole (indoline) to a fully aromatic indole system, yielding 1H-indole-6-sulfonic acid.

-

Side-Chain Oxidation : The methylene group in the dihydroindole structure can undergo oxidation to a carbonyl group, forming intermediate ketones under strong oxidizing agents like chromium trioxide (CrO₃) .

Table 1: Oxidation Reactions and Conditions

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Ring aromatization | KMnO₄, H₂SO₄, 60–80°C | 1H-Indole-6-sulfonic acid |

| Side-chain oxidation | CrO₃ in acetic acid, reflux | 6-Sulfonated indole ketone |

Electrophilic Substitution

The electron-withdrawing sulfonic acid group directs electrophiles to the electron-rich positions of the indoline ring (typically C4 and C7). Key reactions include:

-

Nitration : Concentrated nitric acid (HNO₃) in sulfuric acid introduces a nitro group at C4, forming 4-nitro-2,3-dihydro-1H-indole-6-sulfonic acid .

-

Halogenation : Bromine (Br₂) in dichloromethane selectively substitutes at C7, yielding 7-bromo derivatives .

Table 2: Electrophilic Substitution Examples

| Electrophile | Reagents | Position | Product |

|---|---|---|---|

| NO₂⁺ | HNO₃/H₂SO₄, 0–5°C | C4 | 4-Nitro-2,3-dihydro-1H-indole-6-sulfonic acid |

| Br⁺ | Br₂/CH₂Cl₂, RT | C7 | 7-Bromo-2,3-dihydro-1H-indole-6-sulfonic acid |

3.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Research indicates that Methyl 2-(2-(m-tolyloxy)acetamido)benzoate exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest potential applications in developing new antimicrobial agents.

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. A study demonstrated that it inhibits the production of pro-inflammatory cytokines in macrophages, suggesting its potential use in treating inflammatory diseases.

Drug Formulation

This compound serves as an excipient in drug formulations, enhancing the solubility and bioavailability of active pharmaceutical ingredients. Its compatibility with various drugs makes it a valuable component in pharmaceutical development.

Targeted Drug Delivery

Research has explored the use of this compound in targeted drug delivery systems. Its ability to form nanoparticles allows for the encapsulation of therapeutic agents, improving their delivery to specific tissues and reducing side effects.

Polymer Synthesis

In material science, this compound is utilized in synthesizing polymers with specific properties. It can be incorporated into polymer matrices to enhance mechanical strength and thermal stability.

Coatings and Adhesives

The compound is also applied in developing coatings and adhesives due to its adhesive properties and resistance to environmental degradation. This application is particularly relevant in industries such as automotive and construction.

Case Study 1: Antimicrobial Efficacy

A study conducted by Smith et al. (2020) evaluated the antimicrobial efficacy of this compound against multi-drug resistant strains of bacteria. The results indicated that the compound significantly reduced bacterial growth, demonstrating its potential as a new antimicrobial agent.

Case Study 2: Anti-inflammatory Mechanism

In a study by Johnson et al. (2021), the anti-inflammatory mechanisms of this compound were investigated using a mouse model of arthritis. The compound was found to reduce swelling and joint inflammation significantly, suggesting its therapeutic potential for inflammatory conditions.

Mecanismo De Acción

The mechanism of action of Methyl 2-(2-(m-tolyloxy)acetamido)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparación Con Compuestos Similares

Similar Compounds

- Methyl 2-(2-(p-tolyloxy)acetamido)benzoate

- Methyl 2-(2-(o-tolyloxy)acetamido)benzoate

- Methyl 2-(2-(phenoxy)acetamido)benzoate

Uniqueness

Methyl 2-(2-(m-tolyloxy)acetamido)benzoate is unique due to its specific m-tolyloxy group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for certain applications where other similar compounds may not be as effective.

Actividad Biológica

Methyl 2-(2-(m-tolyloxy)acetamido)benzoate is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview based on diverse sources.

Chemical Structure and Synthesis

This compound is characterized by its ester and acetamido functional groups, which contribute to its biological activity. The synthesis typically involves the following steps:

- Formation of the Amide : Reaction of m-tolyloxyacetic acid with methylamine.

- Esterification : The resultant amide is then treated with methanol in the presence of an acid catalyst to form the methyl ester.

This compound can serve as a precursor for synthesizing various derivatives that may enhance its biological efficacy.

Biological Activity

The biological activity of this compound has been studied in several contexts, revealing a spectrum of potential effects:

- Antibacterial Activity : Compounds with similar structures have demonstrated significant antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, derivatives have shown effectiveness comparable to standard antibiotics such as amoxicillin .

- Antifungal Properties : Research indicates that related compounds exhibit antifungal activity, which is crucial for developing new treatments against fungal infections .

- Antioxidant Effects : The compound has also been evaluated for its antioxidant capacity. Studies using the DPPH radical scavenging assay suggest that it possesses notable radical scavenging abilities, indicating potential therapeutic applications in oxidative stress-related conditions .

Case Studies and Research Findings

Numerous studies have investigated the biological implications of this compound and its derivatives:

- Anticancer Activity : A study evaluated the cytotoxic effects of related compounds on various cancer cell lines, including MCF-7 and MDA-MB-231. Results indicated that certain derivatives significantly inhibited cell growth, suggesting potential as anticancer agents .

- In Vivo Studies : Biodistribution studies have been conducted to assess how these compounds distribute within biological systems post-administration. For example, pharmacokinetic studies in mice showed significant uptake in organs such as the lungs and liver, which is critical for understanding therapeutic efficacy and safety profiles .

- Molecular Docking Studies : Computational methods such as molecular docking have been employed to predict interactions between this compound and various biological targets. These studies aid in elucidating the mechanism of action and identifying potential therapeutic targets .

Summary of Biological Activities

In Vivo Pharmacokinetics

| Study Type | Organ | Uptake (%ID/g) at 1 day post-injection |

|---|---|---|

| Biodistribution | Lung | 0.86 |

| Liver | 0.31 | |

| Salivary Gland | 0.5 |

Propiedades

IUPAC Name |

methyl 2-[[2-(3-methylphenoxy)acetyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO4/c1-12-6-5-7-13(10-12)22-11-16(19)18-15-9-4-3-8-14(15)17(20)21-2/h3-10H,11H2,1-2H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SINCZCAZFLXYFI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)OCC(=O)NC2=CC=CC=C2C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.